molecular formula C19H17N3O3S B2617186 N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide CAS No. 1795410-04-6

N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2617186
CAS No.: 1795410-04-6
M. Wt: 367.42
InChI Key: HHQLCLJIZXGQMN-UHFFFAOYSA-N
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Description

N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary targets of N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The exact mode of action of This compound It’s known that benzothiazole derivatives can inhibit cox-1 and cox-2 enzymes , which are involved in inflammation processes.

Biochemical Pathways

The biochemical pathways affected by This compound It’s known that benzothiazole derivatives can inhibit cox-1 and cox-2 enzymes , which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to show inhibition of cox-1 and cox-2 enzymes , which could result in reduced inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted benzothiazole derivatives .

Scientific Research Applications

Properties

IUPAC Name

N-[2-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-17(10-20-18(24)13-6-2-1-3-7-13)22-11-14(12-22)25-19-21-15-8-4-5-9-16(15)26-19/h1-9,14H,10-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLCLJIZXGQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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